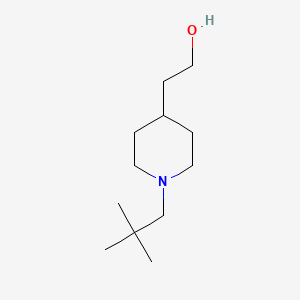

2-(1-Neopentylpiperidin-4-yl)ethan-1-ol

Description

2-(1-Neopentylpiperidin-4-yl)ethan-1-ol is a substituted piperidine derivative featuring a neopentyl (2,2-dimethylpropyl) group at the piperidine nitrogen and a hydroxymethyl side chain at the 4-position. Its structure combines the rigidity of the piperidine ring with the steric bulk of the neopentyl group, which may influence its physicochemical properties (e.g., solubility, thermal stability) and reactivity in synthetic pathways .

Properties

CAS No. |

2098079-28-6 |

|---|---|

Molecular Formula |

C12H25NO |

Molecular Weight |

199.33 g/mol |

IUPAC Name |

2-[1-(2,2-dimethylpropyl)piperidin-4-yl]ethanol |

InChI |

InChI=1S/C12H25NO/c1-12(2,3)10-13-7-4-11(5-8-13)6-9-14/h11,14H,4-10H2,1-3H3 |

InChI Key |

COJSRXIUPXCQQT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CN1CCC(CC1)CCO |

Canonical SMILES |

CC(C)(C)CN1CCC(CC1)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(1-Propylpiperidin-4-yl)ethan-1-ol

- Structural Differences : Replaces the neopentyl group with a linear propyl (-CH₂CH₂CH₃) substituent.

- Reduced thermal stability due to the absence of branched methyl groups.

- Reactivity : The linear alkyl chain may facilitate faster reaction kinetics in nucleophilic substitutions or catalytic hydrogenation due to reduced steric shielding .

2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

- Structural Differences : Features an isopropyl (-CH(CH₃)₂) group instead of neopentyl.

- Physicochemical Properties: Molecular formula: C₁₀H₂₁NO (identical to the neopentyl analog but with different branching). Molar mass: 171.28 g/mol .

- Applications : Used in biochemical research as a building block for chiral ligands or intermediates. The isopropyl group offers moderate steric bulk, balancing reactivity and stability .

1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol Hydrochloride

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol

- Structural Differences : Replaces the piperidine-neopentyl system with a bromo-methoxy-substituted phenyl group.

- Synthetic Efficiency : Reported to form in 92% yield under optimized conditions, highlighting the influence of electron-withdrawing groups (bromo) on reaction efficiency .

- Spectroscopic Data : Distinct $^{13}\text{C}$ NMR shifts (e.g., methyl group at δ 23.1 ppm) differentiate it from aliphatic analogs like the neopentyl derivative .

Comparative Data Table

| Compound | Substituent | Molecular Formula | Molar Mass (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| 2-(1-Neopentylpiperidin-4-yl)ethan-1-ol | Neopentyl | C₁₂H₂₅NO | 199.34 | High steric hindrance, thermal stability | Catalysis, drug delivery |

| 2-(1-Propylpiperidin-4-yl)ethan-1-ol | Propyl | C₁₀H₂₁NO | 171.28 | Moderate solubility, lower stability | Organic intermediates |

| 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol | Isopropyl | C₁₀H₂₁NO | 171.28 | Balanced reactivity, chiral potential | Biochemical reagents |

| 1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol HCl | Phenyl + HCl | C₁₃H₂₀ClNO | 257.76 | Ionic solubility, π-π interactions | Pharmaceuticals, materials |

Research Findings and Implications

- Steric Effects : The neopentyl group’s branching significantly reduces reactivity in sterically demanding reactions (e.g., SN²) compared to linear or isopropyl analogs .

- Thermal Stability : Branched aliphatic chains (neopentyl) enhance thermal resistance, making the compound suitable for high-temperature applications in material science.

- Synthetic Challenges : Neopentyl derivatives may require specialized catalysts (e.g., bulky ligands in cross-coupling reactions) to overcome steric barriers, unlike phenyl or linear alkyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.